5-Amino-2-chloro-N-isopropylbenzamide
Overview
Description
5-Amino-2-chloro-N-isopropylbenzamide: is an organic compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 g/mol . This compound is characterized by the presence of an amino group at the 5th position, a chlorine atom at the 2nd position, and an isopropyl group attached to the nitrogen atom of the benzamide structure. It is a solid at room temperature and is used in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
It has been noted that similar compounds have shown insecticidal activities against certain pests , suggesting potential targets within these organisms.
Biochemical Pathways
Based on its insecticidal activity, it may interfere with pathways critical to the survival and reproduction of certain pests .
Result of Action
, it has been noted that similar compounds exhibit insecticidal activities. This suggests that the compound may lead to detrimental effects in certain pests, potentially disrupting their normal physiological functions.
Biochemical Analysis
Biochemical Properties
5-Amino-2-chloro-N-isopropylbenzamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function. The compound’s ability to bind to specific enzymes and proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to a decrease in its biochemical activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s influence on metabolic flux and metabolite levels can lead to significant changes in cellular metabolism. Understanding these interactions is crucial for elucidating the compound’s role in biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influence its biochemical activity. The compound’s distribution within different cellular compartments is essential for its function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for the compound’s activity and function, as it ensures that the compound interacts with the appropriate biomolecules within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chloro-N-isopropylbenzamide typically involves the following steps:
Nitration: The starting material, 2-chlorobenzamide, undergoes nitration to introduce a nitro group at the 5th position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amino form.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the amino group can be protected and the chlorine atom can be replaced with various substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Coupling Reactions: Palladium catalysts, boronic acids.
Major Products:
Substitution Products: Derivatives with different substituents replacing the chlorine atom.
Oxidation Products: Nitroso or nitro derivatives.
Coupling Products: Various biaryl compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms .
Biology and Medicine:
- Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
- Used in the design and synthesis of novel drug candidates .
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
- Applied in the development of new materials with specific properties .
Comparison with Similar Compounds
2-Amino-5-chlorobenzamide: Similar structure but lacks the isopropyl group.
5-Amino-2-chloropyridine: Contains a pyridine ring instead of a benzene ring.
Uniqueness:
- The presence of the isopropyl group in 5-Amino-2-chloro-N-isopropylbenzamide enhances its lipophilicity and potentially its biological activity compared to similar compounds.
- The specific substitution pattern (amino at the 5th position and chlorine at the 2nd position) provides unique reactivity and interaction profiles .
Properties
IUPAC Name |
5-amino-2-chloro-N-propan-2-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-6(2)13-10(14)8-5-7(12)3-4-9(8)11/h3-6H,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHILNFUOROREHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588265 | |
Record name | 5-Amino-2-chloro-N-(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926265-19-2 | |
Record name | 5-Amino-2-chloro-N-(1-methylethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926265-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-chloro-N-(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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